N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyanocycloheptyl group, a phthalazinylsulfanyl moiety, and an acetamide linkage, which could contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide likely involves multiple steps, including the formation of the cyanocycloheptyl group, the introduction of the phthalazinylsulfanyl moiety, and the final acetamide linkage. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up laboratory procedures to larger reactors, ensuring consistent quality and yield. This may include continuous flow synthesis, automated reaction monitoring, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide could have several scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phthalazinyl derivatives, cyanocycloalkyl compounds, or acetamide-based molecules. Examples could be:
- N-(1-cyanocyclohexyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- N-(1-cyanocyclooctyl)-2-(phthalazin-1-ylsulfanyl)acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide’s uniqueness could stem from its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature, patents, and specialized databases would be necessary.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-phthalazin-1-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c19-13-18(9-5-1-2-6-10-18)21-16(23)12-24-17-15-8-4-3-7-14(15)11-20-22-17/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYCUYDCASVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NN=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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